molecular formula C17H19N3O2Pd+2 B145409 1,10-Phenanthroline-valine palladium(II) CAS No. 132901-05-4

1,10-Phenanthroline-valine palladium(II)

Cat. No. B145409
M. Wt: 403.8 g/mol
InChI Key: OBUINYWPYNNTPB-INZIHYEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,10-Phenanthroline-valine palladium(II), also known as Pd(phen-val)2, is a complex compound that has gained significant attention in the field of bioinorganic chemistry. It is a coordination compound of palladium(II) with 1,10-phenanthroline and valine ligands, which have been shown to exhibit remarkable biological activity.

Mechanism Of Action

The mechanism of action of 1,10-Phenanthroline-valine palladium(II)(phen-val)2 is not fully understood, but it is believed to involve the interaction of the compound with DNA and proteins. The 1,10-phenanthroline ligand is known to intercalate with DNA, while the valine ligand can interact with proteins. This interaction can lead to DNA damage and inhibition of protein function, ultimately leading to cell death.

Biochemical And Physiological Effects

1,10-Phenanthroline-valine palladium(II)(phen-val)2 has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that occurs naturally in the body. The compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, 1,10-Phenanthroline-valine palladium(II)(phen-val)2 has been shown to have antioxidant activity, which can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of 1,10-Phenanthroline-valine palladium(II)(phen-val)2 is its high selectivity for cancer cells and microorganisms, which minimizes the risk of toxicity to healthy cells. However, the compound has limited solubility in water, which can make it difficult to work with in lab experiments. In addition, the synthesis of 1,10-Phenanthroline-valine palladium(II)(phen-val)2 can be challenging, and the purity and yield of the product can be affected by various factors.

Future Directions

Future research on 1,10-Phenanthroline-valine palladium(II)(phen-val)2 could focus on improving the synthesis method to increase the yield and purity of the product. In addition, studies could investigate the potential of the compound as a drug delivery system, as the 1,10-phenanthroline ligand has been shown to facilitate the uptake of drugs by cells. Further research could also explore the mechanism of action of 1,10-Phenanthroline-valine palladium(II)(phen-val)2 in more detail, and investigate its potential for use in combination with other drugs or therapies.

Synthesis Methods

The synthesis of 1,10-Phenanthroline-valine palladium(II)(phen-val)2 involves the reaction of palladium(II) chloride with 1,10-phenanthroline and valine in a suitable solvent. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity and yield of the product can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and concentration.

Scientific Research Applications

1,10-Phenanthroline-valine palladium(II)(phen-val)2 has been extensively studied for its biological activity, particularly its anticancer and antimicrobial properties. In vitro studies have shown that 1,10-Phenanthroline-valine palladium(II)(phen-val)2 exhibits cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer. The compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

properties

CAS RN

132901-05-4

Product Name

1,10-Phenanthroline-valine palladium(II)

Molecular Formula

C17H19N3O2Pd+2

Molecular Weight

403.8 g/mol

IUPAC Name

(2S)-2-amino-3-methylbutanoic acid;palladium(2+);1,10-phenanthroline

InChI

InChI=1S/C12H8N2.C5H11NO2.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3(2)4(6)5(7)8;/h1-8H;3-4H,6H2,1-2H3,(H,7,8);/q;;+2/t;4-;/m.0./s1

InChI Key

OBUINYWPYNNTPB-INZIHYEWSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd+2]

SMILES

CC(C)C(C(=O)O)N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd+2]

Canonical SMILES

CC(C)C(C(=O)O)N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd+2]

synonyms

1,10-phenanthroline-valine palladium(II)
Pd(phen)(Val)

Origin of Product

United States

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